2,3-Dibromo-1-fluoro-4-methoxybenzene
Overview
Description
2,3-Dibromo-1-fluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-fluoro-4-methoxybenzene typically involves the bromination of 1-fluoro-4-methoxybenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiourea in polar solvents like ethanol or water.
Reduction Reactions: Zinc in acetic acid or catalytic hydrogenation using palladium on carbon.
Oxidation Reactions: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 2,3-dihydroxy-1-fluoro-4-methoxybenzene, 2,3-diamino-1-fluoro-4-methoxybenzene, and 2,3-dithiol-1-fluoro-4-methoxybenzene.
Reduction Reactions: The major product is 1-fluoro-4-methoxybenzene.
Oxidation Reactions: The major product is 2,3-dibromo-1-fluoro-4-methoxybenzaldehyde.
Scientific Research Applications
2,3-Dibromo-1-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the methoxy group influence the electron density of the benzene ring, making it more susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of substituted products. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
2,3-Dibromo-1-fluoro-4-methoxybenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1-Bromo-2-fluoro-4-methoxybenzene: Contains only one bromine atom, resulting in different reactivity and applications.
2,4-Dibromo-1-fluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2,3-dibromo-1-fluoro-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAADMZZIQTLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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